(R)-3-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride
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Overview
Description
®-3-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride is a chemical compound that belongs to the class of quinolinones. This compound is characterized by the presence of an amino group, a hydroxyl group, and a quinolinone core. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a suitable aldehyde, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of ®-3-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
®-3-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various halides or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield quinolinone derivatives, while substitution reactions can produce a wide range of substituted quinolinones with different functional groups.
Scientific Research Applications
®-3-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-3-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its effects on cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinolinone Derivatives: Compounds with similar quinolinone cores but different substituents.
Aminoquinolines: Compounds with an amino group attached to the quinoline ring.
Hydroxyquinolines: Compounds with a hydroxyl group attached to the quinoline ring.
Uniqueness
®-3-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride is unique due to its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C9H11ClN2O2 |
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Molecular Weight |
214.65 g/mol |
IUPAC Name |
(3R)-3-amino-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride |
InChI |
InChI=1S/C9H10N2O2.ClH/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12;/h1-4,7,13H,5,10H2;1H/t7-;/m1./s1 |
InChI Key |
WZOBDOKCHIUXAY-OGFXRTJISA-N |
Isomeric SMILES |
C1[C@H](C(=O)N(C2=CC=CC=C21)O)N.Cl |
Canonical SMILES |
C1C(C(=O)N(C2=CC=CC=C21)O)N.Cl |
Origin of Product |
United States |
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